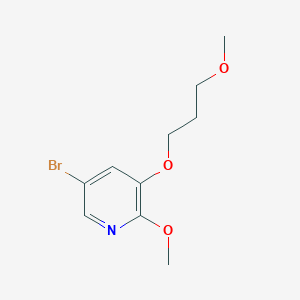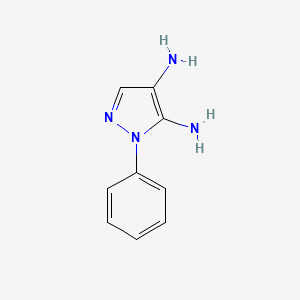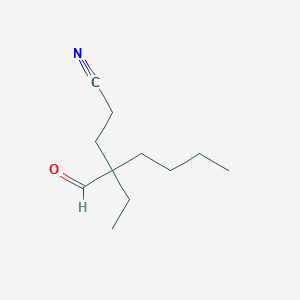
ethyl 4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylate is an organic compound with a complex structure that includes both pyridine and pyrimidine ringsIt is a white to pale yellow solid with a distinct odor and is stable under normal conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl 4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylate involves the reaction of pyrimidine with methylthiol to form 4-Methyl-2-methylthio-pyrimidine. This intermediate is then reacted with ethyl acetate to produce the final compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process typically involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
ethyl 4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including its use as an antiviral or anticancer agent.
Industry: It is used in the production of various pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of ethyl 4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-2-methylthio-pyrimidine-5-carboxylic acid ethyl ester
- 2-[3-(1-Methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acid
Uniqueness
ethyl 4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylate is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H13N3O2 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
ethyl 4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-3-18-13(17)10-8-15-12(16-9(10)2)11-6-4-5-7-14-11/h4-8H,3H2,1-2H3 |
Clé InChI |
QKWXSZFDLNXFBQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1C)C2=CC=CC=N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![TERT-BUTYL N-{2-[(2-PHENYLETHYL)AMINO]ETHYL}CARBAMATE](/img/structure/B8743750.png)
![1-chloro-6,7-dihydro-8H-Pyrido[3,4-b]pyrrolizin-8-one](/img/structure/B8743756.png)






